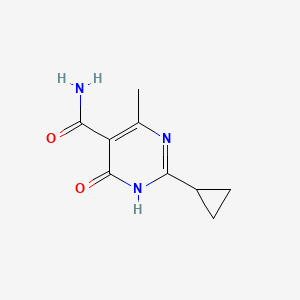
Ethyl 2-(1-hydroxycyclooctyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-hydroxycyclooctyl)acetate is an organic compound with the molecular formula C12H22O3. It is a derivative of cyclooctane, featuring an ethyl acetate group attached to a hydroxycyclooctyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-hydroxycyclooctyl)acetate typically involves the esterification of 1-hydroxycyclooctylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-hydroxycyclooctyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 2-(1-oxocyclooctyl)acetate.
Reduction: Ethyl 2-(1-hydroxycyclooctyl)ethanol.
Substitution: Ethyl 2-(1-chlorocyclooctyl)acetate.
Applications De Recherche Scientifique
Ethyl 2-(1-hydroxycyclooctyl)acetate is used in various fields of scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of esters with biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-hydroxycyclooctyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(1-hydroxycyclohexyl)acetate
- Ethyl 2-(1-hydroxycyclopentyl)acetate
- Ethyl 2-(1-hydroxycyclobutyl)acetate
Uniqueness
Ethyl 2-(1-hydroxycyclooctyl)acetate is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller ring analogs. This can lead to distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H22O3 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
ethyl 2-(1-hydroxycyclooctyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-2-15-11(13)10-12(14)8-6-4-3-5-7-9-12/h14H,2-10H2,1H3 |
Clé InChI |
UZEMJFKHZVENCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CCCCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


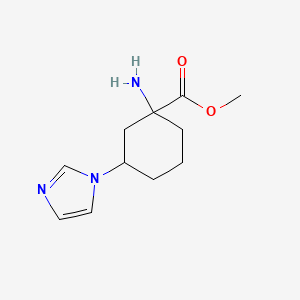

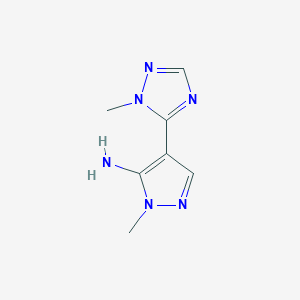
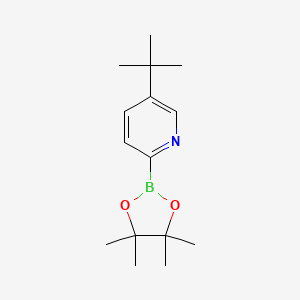
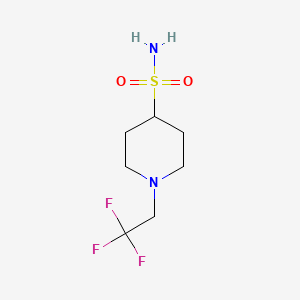

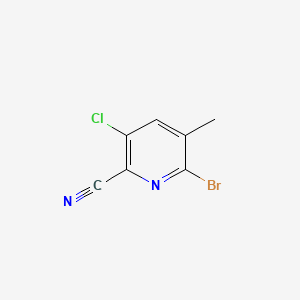

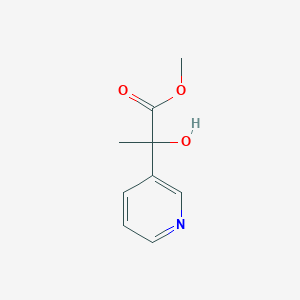
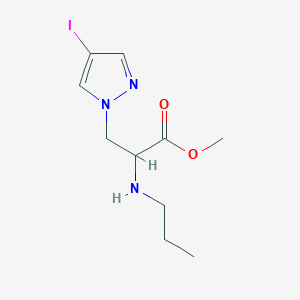
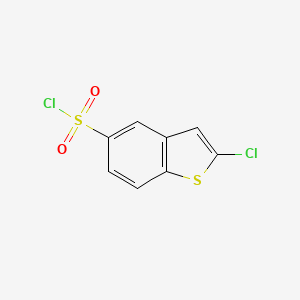
![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
